REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:10]([C:11](=O)[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[C:9]([CH3:21])[O:8][N:7]=1)=O)C.O.[NH2:23][NH2:24]>C(O)C>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]2[C:10]3[C:6](=[N:7][O:8][C:9]=3[CH3:21])[C:4](=[O:3])[NH:23][N:24]=2)=[CH:13][CH:14]=1 |f:1.2|
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Name
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4-(4-methoxybenzoyl)-5-methylisoxazole-3-carboxylic acid ethyl ester
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Quantity
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2.47 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=NOC(=C1C(C1=CC=C(C=C1)OC)=O)C
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Name
|
|
Quantity
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0.598 mL
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Type
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reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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18.4 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The heterogeneous reaction
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Type
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TEMPERATURE
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Details
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was cooled in an ice bath
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Type
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FILTRATION
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Details
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then filtered off the white solid
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Type
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WASH
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Details
|
washing with cold ethanol
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Type
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CUSTOM
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Details
|
Dried on under high vacuum
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Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(C=C1)C=1C=2C(C(NN1)=O)=NOC2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |